

Application Notes and Protocols for Evaluating the Anti-Metastatic Properties of Upamostat

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. The urokinase plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[1] **Upamostat** (WX-671) is an orally available prodrug of WX-UK1, a potent serine protease inhibitor that targets the uPA system.[1][2] Preclinical studies have demonstrated the potential of **Upamostat** and its active form, WX-UK1, to reduce tumor growth and metastasis in various cancer models, including pancreatic and breast cancer.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the anti-metastatic properties of **Upamostat**.

Mechanism of Action: The uPA System in Metastasis

The uPA system consists of the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[1] uPA converts the inactive zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade components of the ECM and activate matrix metalloproteinases (MMPs), further promoting tissue remodeling and enabling cancer cells to invade surrounding tissues and intravasate into blood vessels.[1] The binding of uPA to uPAR localizes this proteolytic activity to the cell surface, enhancing its efficiency. Beyond its role in proteolysis, the uPA-uPAR complex also activates intracellular signaling pathways that promote cell migration, proliferation, and survival.[4] **Upamostat**, through its

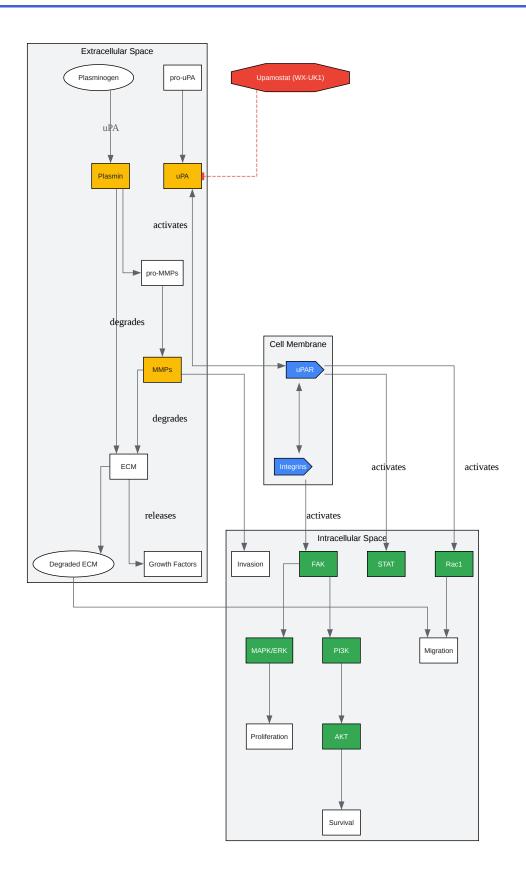




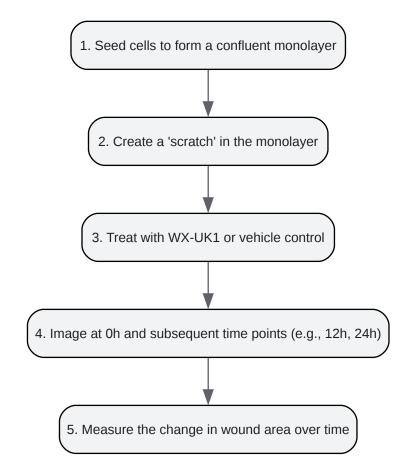


active metabolite WX-UK1, inhibits uPA and other serine proteases, thereby blocking this cascade of events.[5]

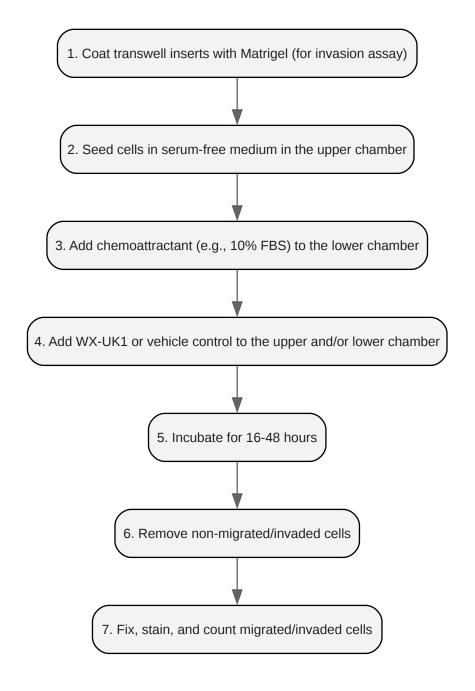












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